molecular formula C9H12S B6145688 (2,4-dimethylphenyl)methanethiol CAS No. 90535-40-3

(2,4-dimethylphenyl)methanethiol

Cat. No.: B6145688
CAS No.: 90535-40-3
M. Wt: 152.3
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Description

(2,4-dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C9H12S. This compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions. It is known for its distinctive odor and is used in various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)methanethiol typically involves the reaction of 2,4-dimethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

2,4-dimethylbenzyl chloride+NaHSThis compound+NaCl\text{2,4-dimethylbenzyl chloride} + \text{NaHS} \rightarrow \text{this compound} + \text{NaCl} 2,4-dimethylbenzyl chloride+NaHS→this compound+NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides (e.g., (2,4-dimethylphenyl)disulfide) and sulfonic acids.

    Reduction: The corresponding hydrocarbon (e.g., 2,4-dimethylbenzene).

    Substitution: Various substituted thiols depending on the reactants used.

Scientific Research Applications

(2,4-dimethylphenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and pathways. The compound’s effects are mediated through its ability to modulate redox reactions and its potential to act as a nucleophile in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH3SH): A simpler thiol with a similar structure but without the aromatic ring.

    Ethanethiol (C2H5SH): Another simple thiol with an ethyl group instead of a benzene ring.

    (2,4-Dimethylphenyl)formamide: A related compound with a formamide group instead of a thiol group.

Uniqueness

(2,4-dimethylphenyl)methanethiol is unique due to the presence of both the aromatic ring and the thiol group, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

90535-40-3

Molecular Formula

C9H12S

Molecular Weight

152.3

Purity

95

Origin of Product

United States

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